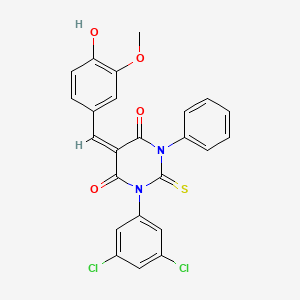
3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid is a complex organic compound that belongs to the class of thiobarbituric acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid typically involves the condensation of 3,5-dichlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable base. The reaction is followed by the addition of thiobarbituric acid and phenylhydrazine under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with various biomolecules can provide insights into cellular processes and disease mechanisms.
Medicine
The compound has potential applications in drug discovery and development. Its biological activities make it a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-phenylthiobarbituric acid involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)-5-(4-hydroxybenzylidene)-1-phenylthiobarbituric acid
- 3-(3,5-Dichlorophenyl)-5-(4-methoxybenzylidene)-1-phenylthiobarbituric acid
- 3-(3,5-Dichlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1-methylthiobarbituric acid
Uniqueness
The presence of both 3,5-dichlorophenyl and 4-hydroxy-3-methoxybenzylidene groups in the compound provides unique chemical and biological properties
Properties
CAS No. |
89516-60-9 |
|---|---|
Molecular Formula |
C24H16Cl2N2O4S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(5E)-1-(3,5-dichlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H16Cl2N2O4S/c1-32-21-10-14(7-8-20(21)29)9-19-22(30)27(17-5-3-2-4-6-17)24(33)28(23(19)31)18-12-15(25)11-16(26)13-18/h2-13,29H,1H3/b19-9+ |
InChI Key |
KRFSQNSTLJVKED-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


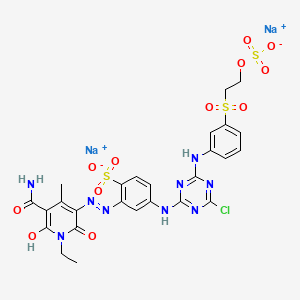
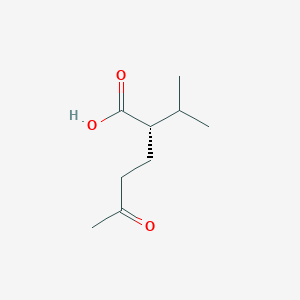
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
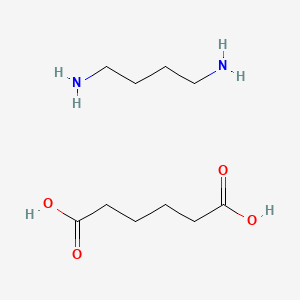
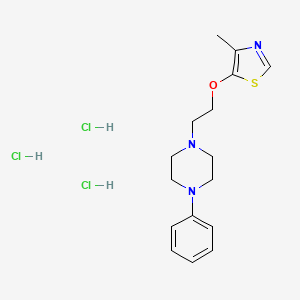
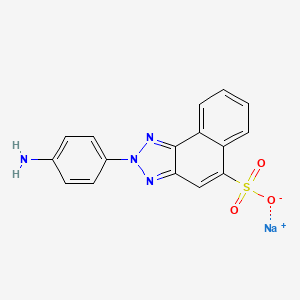
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
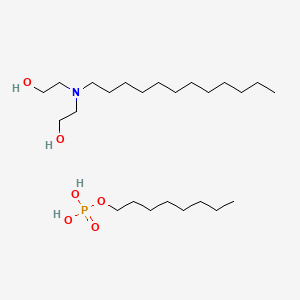
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)

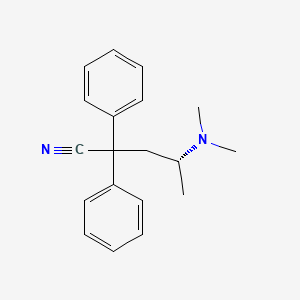

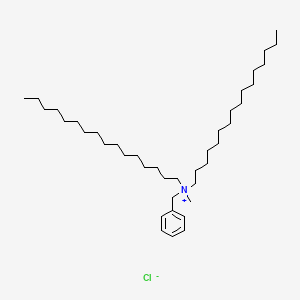
![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)
